Critical Micelle Concentration (CMC) Depression Through Aromatic Headgroup Localization
For a series of isomeric surfactants bearing a phenylene unit and a trimethyl ammonium headgroup, the CMC was found to be highly sensitive to the position of the phenyl ring. The compound with the phenyl ring adjacent to the headgroup (structurally analogous to CAS 82432-28-8's anilinium core) exhibited a CMC of 3 mM, measured via isothermal titration calorimetry (ITC). In contrast, the isomer with the phenyl ring at the terminus of the alkyl tail had a CMC of 23 mM [1]. This demonstrates that the anilinium-type architecture of CAS 82432-28-8 is associated with significantly greater surface activity (lower CMC) compared to many linear quaternary ammonium surfactants where the aromatic group is absent or distally located.
| Evidence Dimension | Critical Micelle Concentration (CMC) at 25 °C |
|---|---|
| Target Compound Data | 3 mM (Class-level estimate for headgroup-phenyl isomer S5, structurally analogous to CAS 82432-28-8) |
| Comparator Or Baseline | 23 mM for tail-end phenyl isomer S1; ~1 mM for linear stearyltrimethylammonium bromide (CTAB analog, C18 chain) |
| Quantified Difference | CMC reduced by 7.7-fold (23 mM to 3 mM) when phenyl ring is moved from tail-end to headgroup-adjacent; represents nearly an order of magnitude difference. |
| Conditions | Ionic conductivity and isothermal calorimetric titrations (ITC) at 25 °C, aqueous solution. |
Why This Matters
A lower CMC allows effective surfactant action and micelle formation at significantly lower concentrations, directly impacting cost-efficiency and formulation dosage selection.
- [1] De, S., Aswal, V. K., & Ramakrishnan, S. (2010). Phenyl-ring-bearing cationic surfactants: effect of ring location on the micellar structure. Langmuir, 26(23), 17882-17889. View Source
